molecular formula CI4 B1584510 Tetraiodomethane CAS No. 507-25-5

Tetraiodomethane

Cat. No. B1584510
CAS RN: 507-25-5
M. Wt: 519.628 g/mol
InChI Key: JOHCVVJGGSABQY-UHFFFAOYSA-N
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Description

Tetraiodomethane, also known as carbon tetraiodide, is a fully halogenated methane derivative . It is on the border of inorganic and organic chemistry . The molecular formula of Tetraiodomethane is CI4 .


Synthesis Analysis

Tetraiodomethane can be synthesized at 70 °C and 1 atm without any catalyst by using electronegative gas of iodine and CO2 under negative corona discharge . The conversion of carbon dioxide reached 88.71% at a gas flow rate of 0.06 L/min and a discharge frequency of 9.608 kHz .


Molecular Structure Analysis

The tetrahedral molecule features C-I distances of 2.12 ± 0.02 Å . The molecule is slightly crowded with short contacts between iodine atoms of 3.459 ± 0.03 Å . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Tetraiodomethane is used as an iodination reagent, often upon reaction with bases . Ketones are converted to 1,1-diiodoalkenes upon treatment with triphenylphosphine (PPh3) and carbon tetraiodide . Alcohols are converted in and to iodide, by a mechanism similar to the Appel reaction .


Physical And Chemical Properties Analysis

Tetraiodomethane has a molecular weight of 519.63 g/mol . It appears as dark violet crystals . The melting point is 171 °C . It should be stored at a temperature between 0-10 °C .

Scientific Research Applications

Analytical Chemistry: Spectroscopy and Mass Spectrometry

Tetraiodomethane is utilized in analytical chemistry, particularly in spectroscopy and mass spectrometry. Its high molecular weight and distinctive fragmentation patterns make it a useful standard for calibrating instruments and identifying unknown compounds through mass spectral comparison .

Medicine: Radiocontrast Agent Development

While direct references to tetraiodomethane’s use in medicine are limited, related iodine compounds are commonly used as radiocontrast agents in medical imaging . Research into tetraiodomethane’s properties could inform the development of new contrast agents, especially for conditions requiring high-iodine content for better imaging contrast.

Environmental Science: Radical Reactions and Iodination

In environmental science, tetraiodomethane can act as an iodine source for iodination reactions, particularly in the study of radical reactions involving iodine. This has implications for understanding atmospheric chemistry and the role of iodine in environmental processes .

Analytical Chemistry: Iodination Source

Tetraiodomethane serves as an iodination reagent in organic synthesis within analytical chemistry. It provides a source of iodine for the addition of iodine atoms to organic molecules, a process that is important for the structural elucidation and modification of organic compounds .

Materials Science: Precursor for Advanced Materials

In materials science, tetraiodomethane’s properties are explored as a precursor for the synthesis of advanced materials. Its high iodine content could be leveraged in the creation of novel iodine-doped materials with potential applications in electronics and photonics .

Physics Research: Free Radical Mechanisms

Tetraiodomethane is used in physics research to study free radical mechanisms, particularly in reactions where iodine radicals are involved. Understanding these mechanisms is essential for insights into reaction kinetics and the development of new materials with unique properties .

Thermochemical Data for Computational Modeling

The thermochemical data of tetraiodomethane, such as its heat of formation and ionization energies, are valuable for computational chemistry and modeling. These data points enable accurate simulations and predictions of chemical behavior, which are critical for theoretical studies and practical applications alike .

Safety And Hazards

Tetraiodomethane causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Tetraiodomethane has been used in the reversible chain transfer catalyzed polymerization in miniemulsion systems . Well-controlled poly(methyl methacrylate) (PMMA) was synthesized using a miniemulsion RTCP with CI4 . This indicates potential future applications of Tetraiodomethane in the field of polymer chemistry .

properties

IUPAC Name

tetraiodomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CI4/c2-1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JOHCVVJGGSABQY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(I)(I)(I)I
Source PubChem
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Molecular Formula

CI4
Record name Carbon tetraiodide
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DSSTOX Substance ID

DTXSID0060145
Record name Methane, tetraiodo-
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Molecular Weight

519.628 g/mol
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Physical Description

Red solid with an odor of iodine; Practically insoluble in water (slowly hydrolyzed); [Merck Index] Red crystalline solid; Insoluble in water; [MSDSonline]
Record name Carbon tetraiodide
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Product Name

Carbon tetraiodide

CAS RN

507-25-5
Record name Tetraiodomethane
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Record name Carbon tetraiodide
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Record name Methane, tetraiodo-
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Record name Methane, tetraiodo-
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Record name Tetraiodomethane
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Record name CARBON TETRAIODIDE
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Q & A

Q1: What is the structure of tetraiodomethane and what are some of its key physical properties?

A1: Tetraiodomethane (CI4) is a simple organic compound consisting of a central carbon atom bonded to four iodine atoms. Its molecular weight is 519.63 g/mol. [] It exists as monoclinic crystals at room temperature. [] Spectroscopic data, particularly its 13C NMR spectrum, has been reported in the literature. [, ]

Q2: How is the standard enthalpy of formation of tetraiodomethane determined?

A2: The standard enthalpy of formation of tetraiodomethane was determined using an aneroid rotating combustion calorimeter, employing a novel technique specifically designed for organo-iodine compounds. This yielded a value of (392.9±8.2) kJ·mol-1 for the crystalline form. []

Q3: Can tetraiodomethane be used as a catalyst?

A3: Yes, tetraiodomethane has been successfully employed as a catalyst in reversible chain transfer catalyzed polymerization (RTCP) of methacrylate monomers within miniemulsion polymerization systems. []

Q4: How does tetraiodomethane react with unactivated aliphatic hydrocarbons?

A4: Tetraiodomethane, generated in situ, plays a crucial role in the direct iodination of unactivated aliphatic hydrocarbons. This reaction, previously challenging to achieve, proceeds through a selective radical chain mechanism initiated by single-electron transfer. This method offers a regioselective and efficient approach at room temperature. []

Q5: Are there any concerns about the environmental impact of tetraiodomethane?

A5: While tetraiodomethane offers valuable chemical properties, its potential environmental impact requires consideration. As an iodine-rich compound, its release could have implications for ecosystems. Research on its ecotoxicological effects and strategies to mitigate negative impacts is crucial for responsible use. []

Q6: What are the applications of difluorodiiodomethane, a related compound?

A6: Difluorodiiodomethane (CF2I2), synthesized by reacting tetraiodomethane with mercury(II) fluoride, exhibits interesting free-radical chemistry. It readily undergoes addition reactions with various unsaturated compounds, including cyclohexene, 4-octene, 1-hexene, and methyl acrylate. []

Q7: Can tetraiodomethane be used to synthesize other organometallic compounds?

A7: Yes, tetraiodomethane is a valuable reagent in organometallic synthesis. For example, it reacts with n-butyllithium and difluoroarsane to yield stable C-halogenated arsaalkenes. These reactions highlight the versatility of tetraiodomethane in constructing diverse organometallic frameworks. []

Q8: Are there alternative methods for reducing carbon dioxide besides using tetraiodomethane?

A8: While research has explored using tetraiodomethane for carbon dioxide reduction, alternative methods exist. Comparing the performance, cost, and environmental impact of various approaches is essential for identifying the most sustainable and efficient strategies for CO2 reduction. [, ]

Q9: How is tetraiodomethane typically handled in a laboratory setting?

A9: Given its potential toxicity and sensitivity to light, tetraiodomethane necessitates careful handling. Adhering to established safety regulations and employing appropriate personal protective equipment are paramount. Storage should prioritize light protection to prevent degradation. []

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